2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-[(E)-[(5-METHYLFURAN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzothiophene core, which is a sulfur-containing bicyclic structure, and a furan ring, which is a five-membered aromatic ring containing oxygen
Preparation Methods
The synthesis of 2-[(E)-[(5-METHYLFURAN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the condensation of 5-methylfuran-2-carbaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base catalyst, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbon-nitrogen double bond can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(E)-[(5-METHYLFURAN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives and furan-containing compounds. For example:
2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole: This compound also contains a furan ring and has similar synthetic routes and applications.
Properties
Molecular Formula |
C15H14N2OS |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-[(E)-(5-methylfuran-2-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C15H14N2OS/c1-10-6-7-11(18-10)9-17-15-13(8-16)12-4-2-3-5-14(12)19-15/h6-7,9H,2-5H2,1H3/b17-9+ |
InChI Key |
KZHMWLKTQPBDKG-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/C2=C(C3=C(S2)CCCC3)C#N |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
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